Brolamfetamine

Descripción

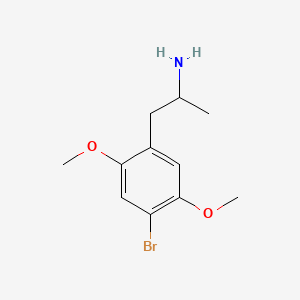

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWUTGUCAKGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050428 |

Source

|

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64638-07-9, 32156-26-6 |

Source

|

| Record name | DOB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brolamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROLAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Psychedelic Mechanism of Brolamfetamine (DOB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms underlying the psychedelic effects of Brolamfetamine (B1667869) (2,5-Dimethoxy-4-bromoamphetamine, DOB). It details the compound's interaction with serotonergic receptors, the subsequent intracellular signaling cascades, and the established experimental protocols used to elucidate these properties.

Pharmacodynamics

This compound's psychoactive effects are primarily initiated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. Its psychedelic properties are mediated by its agonistic activity at the 5-HT₂ₐ receptor.[1] The R-(–)-enantiomer of DOB is the more active stereoisomer.[2]

Receptor Binding Affinity

This compound binds with high affinity to 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₐ receptors.[1] Due to its selectivity for this subfamily, DOB is frequently utilized as a research tool in studies of 5-HT₂ receptors.[1] Quantitative binding affinities (Ki), which represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay, are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human 5-HT₂ₐ | [³H]ketanserin | Rat Frontal Cortex | 59 | [3] |

| Human 5-HT₂ₐ | [¹²⁵I]DOI | HEK-293 Cells | ~Low nM | [4] |

| Human 5-HT₂ₙ | Not Specified | Not Specified | - | [1] |

| Human 5-HT₂ₐ | [¹²⁵I]DOI | HEK-293 Cells | ~16-19 | [4] |

Note: Data for direct Ki values of DOB at 5-HT₂ₙ and 5-HT₂ₐ receptors is sparse in the provided search results, though it is established as an agonist at these sites. The table includes data for the structurally related compound DOM for comparative context at the 5-HT₂ₐ receptor.

Functional Activity

As a receptor agonist, this compound not only binds to the receptor but also activates it, triggering downstream biological responses. Its potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters in defining its functional profile. Studies characterize DOB as a partial agonist at the 5-HT₂ₐ receptor.[5]

| Receptor Target | Assay Type | Potency (EC₅₀) | Efficacy (% of 5-HT) | Reference |

| Human 5-HT₂ₐ | Inositol (B14025) Phosphate (B84403) Accumulation | Not Specified | Not Specified | [4][6] |

| Human 5-HT₂ₐ | NMDA Current Inhibition | Partial Agonist | Not Quantified | [5] |

Note: While specific EC₅₀ and Eₘₐₓ values for this compound were not available in the search results, functional assays confirm its potent agonism at the 5-HT₂ₐ receptor, leading to downstream signaling such as inositol phosphate accumulation and modulation of NMDA receptor currents.[4][5][6]

Molecular Mechanism of Action

The psychedelic effects of this compound are not merely a function of receptor binding but are the result of the complex intracellular signaling cascades that follow 5-HT₂ₐ receptor activation.

Canonical Gq/₁₁-PLC Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁ alpha subunit.[7] Agonist binding by this compound initiates the following cascade:

-

G Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/₁₁ protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7][8]

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Second Messenger Production: This hydrolysis yields two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][9]

-

Downstream Effects: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7]

Interestingly, while this pathway involves PKC activation, one study found that DOB, unlike MDMA, does not produce in vivo PKC activation in the rodent brain.[1] Further research suggests that the psychedelic effects of DOB may be mediated by a subsequent Ca²⁺/Calmodulin-dependent protein kinase II (CaM-KII) pathway that modulates NMDA receptor transmission, a mechanism that is independent of PKC.[5]

Biased Agonism: G Protein vs. β-Arrestin Signaling

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways.[10][11] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[12] This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct, G protein-independent wave of signaling.[10][13]

Ligands that preferentially activate one pathway over the other are known as "biased agonists."[13][14] The therapeutic and psychedelic effects of 5-HT₂ₐ agonists may depend on the balance between Gq and β-arrestin signaling.[15] While this is an active area of research for psychedelics, specific data quantifying this compound's bias profile is not yet well-established.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro pharmacological assays.

Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) for the 5-HT₂ₐ receptor.

Objective: To quantify the displacement of a known radiolabeled ligand from the 5-HT₂ₐ receptor by an unlabeled test compound.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[7][16]

-

Radioligand: [³H]ketanserin, a commonly used radiolabeled antagonist for the 5-HT₂ₐ receptor.[7]

-

Test Compound: this compound (DOB) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM mianserin (B1677119) or clozapine) to determine binding to non-receptor sites.[17][18]

-

Assay Buffer: Tris-based buffer.

-

Wash Buffer: Cold assay buffer.

-

Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[3]

-

Detection: Scintillation cocktail and a microplate scintillation counter.[7]

Methodology:

-

Plate Preparation: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for ~2 hours to reduce non-specific binding to the filter material.[3][7]

-

Reaction Mixture: In each well, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.[18]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[7]

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[7]

-

Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct consequence of Gq-coupled receptor activation.

Objective: To quantify the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following receptor stimulation by this compound.

Materials:

-

Cell Line: A suitable cell line expressing the 5-HT₂ₐ receptor (e.g., HEK293, CHO-K1).[8]

-

Assay Buffer: Typically a buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP₁, allowing it to accumulate for easier detection.[9]

-

Test Compound: this compound (DOB) at various concentrations.

-

Detection Kit: A commercial kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used. These kits contain IP₁ labeled with a fluorescent acceptor (e.g., d2) and an anti-IP₁ antibody labeled with a fluorescent donor (e.g., Cryptate).[8][9]

-

Plate Reader: An HTRF-compatible microplate reader.[9]

Methodology:

-

Cell Seeding: Seed cells into a 384-well white microplate and incubate to allow for cell attachment.[9]

-

Compound Addition: Add serial dilutions of this compound (or a known antagonist for inhibition assays) to the appropriate wells.

-

Agonist Stimulation: Add this compound to stimulate the receptors. For antagonist assays, a known agonist is added after a pre-incubation with the antagonist.[9]

-

Incubation: Incubate the plate (e.g., 30-60 minutes at 37°C) to allow for the production and accumulation of IP₁.[9]

-

Detection Reagent Addition: Add the detection reagents (IP₁-d2 and anti-IP₁-Cryptate) in a lysis buffer as per the manufacturer's protocol.[9]

-

Final Incubation: Incubate at room temperature for ~1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.[9]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]

-

Data Analysis:

-

Calculate the HTRF signal ratio (Emission 665nm / Emission 620nm).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value (potency) and Eₘₐₓ (efficacy).

-

References

- 1. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dimethoxy-4-bromoamphetamine [chemeurope.com]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of β-arrestin- and G protein-biased agonists: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. Striatal Signal Transduction and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 18. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and history of 2,5-Dimethoxy-4-bromoamphetamine.

An In-depth Technical Guide to the Chemical Synthesis and History of 2,5-Dimethoxy-4-bromoamphetamine (DOB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-bromoamphetamine, commonly known as DOB, is a potent psychedelic substance belonging to the phenethylamine (B48288) and substituted amphetamine classes.[1] First synthesized in the mid-20th century, it is recognized for its significant psychoactive effects, which are primarily mediated by its agonist activity at serotonin (B10506) 5-HT2A receptors.[1] This document provides a comprehensive overview of the chemical synthesis, history, and key physicochemical properties of DOB, intended for a technical audience.

Physicochemical Properties of DOB

| Property | Value |

| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine[2] |

| Other Names | Brolamfetamine, Bromo-DMA[2] |

| Molecular Formula | C₁₁H₁₆BrNO₂[2] |

| Molar Mass | 274.158 g·mol⁻¹[2] |

| Melting Point | 63–65 °C (hydrochloride salt: 207–208 °C)[2] |

| CAS Number | 64638-07-9 (racemate)[2] |

Historical Overview

The synthesis of DOB is a notable event in the history of psychopharmacology.

-

1967: DOB was first synthesized by the American chemist and pharmacologist Alexander Shulgin.[2][3][4]

-

1971: The first description of DOB appeared in the scientific literature in a paper by Shulgin and his colleagues.[2][5]

-

1986: The World Health Organization (WHO) proposed and recommended the International Nonproprietary Name (INN) "this compound" for the substance.[2]

-

1991: Shulgin further detailed the synthesis and effects of DOB in his book PiHKAL (Phenethylamines I Have Known and Loved).[2][3]

Internationally, DOB is classified as a Schedule I substance under the Convention on Psychotropic Substances, restricting its use to medical, industrial, or scientific purposes.[2][6] Many countries, including the United States, United Kingdom, Canada, and Australia, have similar high-level controls on the substance.[2][6]

Chemical Synthesis

The synthesis of DOB is a multi-step process that typically begins with 2,5-dimethoxybenzaldehyde (B135726). The following sections detail a common synthetic route.

Overall Synthesis Pathway

Caption: A flowchart illustrating the three main stages in the synthesis of DOB from 2,5-dimethoxybenzaldehyde.

Experimental Protocols

The following protocols are based on documented laboratory procedures.[7]

Step 1: Henry Condensation to form 1-(2,5-Dimethoxyphenyl)-2-nitropropene

This step involves a primary amine-catalyzed Henry condensation reaction.

Methodology:

-

Dissolve 2,5-dimethoxybenzaldehyde (15g, 90 mmol) in 140 mL of isopropanol in a round-bottom flask equipped with a reflux condenser.[7]

-

To this solution, add nitroethane (8.26g, 110 mmol), ethylenediamine (0.76g, 13 mmol), and approximately 3 mL of acetic acid.[7]

-

Reflux the mixture for four hours.[7]

-

After reflux, cool the solution and then place it in a freezer overnight to facilitate crystallization of the product.[7]

-

Filter the resulting crystals and wash with a small amount of cold methanol (B129727) to yield 1-(2,5-Dimethoxyphenyl)-2-nitropropene.[7]

Step 2: Reduction to 2,5-Dimethoxyamphetamine (2,5-DMA)

The nitropropene intermediate is reduced to the corresponding amine.

Methodology:

-

In a three-neck round-bottom flask, add sodium borohydride (B1222165) (NaBH₄) (6.8g, 180 mmol) to a mixture of 140 mL of isopropanol and 70 mL of water.[7]

-

Once the NaBH₄ has dissolved, add 1-(2,5-Dimethoxyphenyl)-2-nitropropene (10g, 45 mmol) in small portions over approximately 5 minutes.[7]

-

Stir the solution at room temperature until the yellow color of the nitropropene disappears, indicating the reaction is complete.[7]

-

Reflux the solution.[7]

-

After reaction completion, make the solution basic with a 30% sodium hydroxide (B78521) solution and extract the product three times with 40 mL portions of dichloromethane (B109758) (DCM).[7]

-

Dry the combined organic extracts over potassium carbonate and remove the solvent to yield 2,5-dimethoxyamphetamine as an oil.[7]

-

The freebase can be converted to its hydrochloride salt by dissolving it in isopropanol, neutralizing with hydrochloric acid, and precipitating with acetone (B3395972). A final yield of 4.75g (46%) of 2,5-dimethoxyamphetamine hydrochloride has been reported.[7]

Step 3: Bromination to 2,5-Dimethoxy-4-bromoamphetamine (DOB)

The final step is the electrophilic aromatic substitution (bromination) of the 2,5-DMA intermediate.

Methodology:

-

Dissolve 2,5-dimethoxyamphetamine hydrochloride (1.28g, 5.5 mmol) in 6.7 mL of acetic acid in a beaker with stirring.[7]

-

Separately, dissolve elemental bromine (1g, 6.3 mmol) in 2.2 mL of acetic acid.[7]

-

Slowly add the bromine solution to the 2,5-DMA solution over about 5 minutes.[7]

-

Allow the reaction to proceed for an additional three hours.[7]

-

Transfer the reaction mixture to a separatory funnel, dilute with 110 mL of water, and make the solution basic with 30% sodium hydroxide.[7]

-

Extract the aqueous layer three times with 40 mL portions of DCM.[7]

-

The final product, 2,5-dimethoxy-4-bromoamphetamine hydrochloride, can be crystallized from acetone and isopropanol. A reported yield for this step is 1.1g (66%).[7]

Quantitative Data Summary

| Step | Reactant 1 | Moles (mmol) | Reactant 2 | Moles (mmol) | Product | Yield |

| 1 | 2,5-Dimethoxybenzaldehyde | 90 | Nitroethane | 110 | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | Not specified |

| 2 | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 45 | Sodium Borohydride | 180 | 2,5-Dimethoxyamphetamine HCl | 46%[7] |

| 3 | 2,5-Dimethoxyamphetamine HCl | 5.5 | Elemental Bromine | 6.3 | 2,5-Dimethoxy-4-bromoamphetamine HCl | 66%[7] |

Logical Relationships in Synthesis

Caption: Logical flow of the DOB synthesis, highlighting key transformations and intermediates.

Conclusion

The synthesis and history of 2,5-Dimethoxy-4-bromoamphetamine are integral to the study of psychedelic phenethylamines. The multi-step synthesis, originating from readily available precursors, involves fundamental organic reactions that are of interest to medicinal and organic chemists. The historical context, particularly the work of Alexander Shulgin, underscores the systematic exploration of structure-activity relationships in psychoactive compounds. This guide provides a foundational technical overview for professionals in relevant scientific fields.

References

Pharmacological profile and receptor binding affinity of Brolamfetamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brolamfetamine, also known as DOB (2,5-dimethoxy-4-bromoamphetamine), is a potent psychedelic compound belonging to the substituted amphetamine class. Its pharmacological activity is primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and the experimental methodologies used for their determination. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

This compound (DOB) is a classical serotonergic hallucinogen first synthesized by Alexander Shulgin.[1] It is recognized for its high potency and long duration of action.[1] The psychedelic effects of this compound are primarily attributed to its agonist activity at the serotonin 2A (5-HT₂A) receptor.[1][2] Due to its selectivity for the 5-HT₂ receptor subfamily, DOB is frequently utilized as a research tool to investigate the function of these receptors.[1][3] This document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, detailing the current understanding of this compound's molecular interactions and physiological effects.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The data consistently demonstrate a high affinity for the 5-HT₂ family of receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound (DOB)

| Receptor | Ki (nM) | Notes |

| Serotonin Receptors | ||

| 5-HT₂A | 59[2] | High affinity; primary target for psychedelic effects. |

| 5-HT₂B | - | Agonist activity reported, specific Ki values not consistently found in reviewed literature. |

| 5-HT₂C | - | Agonist activity reported, specific Ki values not consistently found in reviewed literature. |

| 5-HT₁A | 2,550 - 7,904 | Low affinity. |

| 5-HT₁B | 941 | Low affinity. |

| 5-HT₁D | 636 | Low affinity. |

| 5-HT₁E | 556 - 1,427 | Low affinity. |

| Other Receptors | ||

| TAAR1 (human) | - | Very weak agonist.[1][3] |

| TAAR1 (rhesus monkey) | - | Weak agonist.[1][3] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Pharmacological Profile and Mechanism of Action

This compound is a potent partial agonist at 5-HT₂A receptors.[2] The psychedelic effects are mediated through the activation of these receptors, which are highly expressed in the cerebral cortex.[3] The (R)-enantiomer of DOB is the more active stereoisomer.[1] In contrast to entactogens like MDMA, this compound does not induce the release of serotonin.[1]

5-HT₂A Receptor Signaling Pathway

The activation of the 5-HT₂A receptor by this compound initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is primarily coupled to the Gq/G₁₁ family of G proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychedelic effects of this compound.

References

The Role of Alexander Shulgin in the Development of 2,5-Dimethoxy-4-bromoamphetamine (DOB): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds, is credited with the synthesis and popularization of a vast array of novel substances. His meticulous and systematic approach to the exploration of phenethylamines, in particular, has left an indelible mark on the landscape of pharmacology and neuroscience. This technical guide provides an in-depth examination of Shulgin's seminal work on 2,5-Dimethoxy-4-bromoamphetamine, commonly known as DOB or by its international nonproprietary name, brolamfetamine. First synthesized by Shulgin in 1967, DOB stands out as one of the most potent phenethylamine (B48288) psychedelics.[1] This document will detail the original synthesis as described by Shulgin, its pharmacological profile, and the experimental protocols he employed for its evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative data for DOB, compiled from Alexander Shulgin's work and subsequent pharmacological studies.

| Parameter | Value | Source |

| Chemical Name | 2,5-Dimethoxy-4-bromoamphetamine | Shulgin, A. |

| Common Names | DOB, this compound | [1] |

| Molecular Formula | C₁₁H₁₆BrNO₂ | [1] |

| Molar Mass | 274.158 g/mol | [1] |

| Melting Point (HCl salt) | 207-208 °C | Shulgin, A. (PiHKAL #62) |

| Dosage (Oral) | 1.0 - 3.0 mg | Shulgin, A. (PiHKAL #62) |

| Duration of Action | 18 - 30 hours | Shulgin, A. (PiHKAL #62) |

| 5-HT₂ₐ Receptor Affinity (Kᵢ) | 0.58 nM | Wikipedia |

| 5-HT₂B Receptor Affinity (Kᵢ) | 11 nM | Wikipedia |

| 5-HT₂C Receptor Affinity (Kᵢ) | 3.3 nM | Wikipedia |

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-bromoamphetamine (DOB)

The following protocol is a detailed methodology for the synthesis of DOB hydrochloride, as documented by Alexander Shulgin in his book, PiHKAL (Phenethylamines I Have Known and Loved).

Experimental Workflow for DOB Synthesis

Caption: A flowchart illustrating the key stages of DOB synthesis as described by Alexander Shulgin.

Step-by-Step Procedure:

-

Reaction Setup: To a well-stirred solution of 1.95 grams of 2,5-dimethoxyamphetamine (2,5-DMA) free base in 12 milliliters of glacial acetic acid, add a solution of 1.8 grams of elemental bromine dissolved in 4 milliliters of glacial acetic acid. The addition should be carried out over a period of 5 minutes.

-

Reaction: Allow the slightly exothermic reaction mixture to stir for 3 hours at ambient temperature.

-

Quenching and Extraction: Pour the reaction mixture into approximately 200 milliliters of water. Wash the resulting cloudy solution twice with 100-milliliter portions of diethyl ether (Et₂O).

-

Basification and Product Extraction: Make the aqueous solution basic with sodium hydroxide (B78521) (NaOH) and then extract the product with three 100-milliliter portions of dichloromethane (B109758) (CH₂Cl₂).

-

Isolation of Free Base: Combine the organic extracts and evaporate the solvent to yield a pale amber oil.

-

Salt Formation: Dissolve the oil in 250 milliliters of anhydrous diethyl ether and saturate the solution with anhydrous hydrogen chloride (HCl) gas.

-

Purification: Collect the resulting white crystals of DOB hydrochloride by filtration, wash with diethyl ether, and air dry. The initial melting point is reported as 195-196 °C. Recrystallization from isopropyl alcohol (IPA) raises the melting point to 207-208 °C.

Human Bioassay Protocol

Alexander Shulgin, often with his wife Ann Shulgin, developed a systematic approach to the evaluation of new psychoactive compounds in humans. This protocol, while not a formal clinical trial, was a structured method of self-experimentation.

Key Principles of Shulgin's Bioassay:

-

Gradual Dose Escalation: A new compound was always first tested at a dose believed to be sub-threshold. The dosage was then incrementally increased in subsequent trials until a noticeable effect was observed. This cautious approach minimized the risk of unexpected and overwhelming effects.

-

Small, Trusted Group: The evaluations were typically conducted within a small group of experienced and trusted individuals.

-

The Shulgin Rating Scale: To standardize the reporting of subjective effects, Shulgin developed a rating scale:

-

MINUS (-): No effect.

-

PLUS/MINUS (±): A threshold effect, where the individual is unsure if they are feeling the effects of the substance or a placebo.

-

PLUS ONE (+): The drug's effects are definite and noticeable, but not disruptive to routine activities.

-

PLUS TWO (++): The effects are clear and strong, but still manageable.

-

PLUS THREE (+++): A fully immersive experience where the effects are profound and can make it difficult to engage in routine activities.

-

PLUS FOUR (++++): A transcendent or peak experience.

-

-

Detailed Trip Reports: Participants would write detailed reports of their experiences, noting the onset, duration, and nature of the effects, including sensory, emotional, and cognitive changes.

Pharmacological Profile and Signaling Pathways

DOB is a potent agonist at serotonin (B10506) 5-HT₂ receptors, with a particularly high affinity for the 5-HT₂ₐ subtype.[1] Its psychedelic effects are primarily mediated through its action at this receptor. The activation of the 5-HT₂ₐ receptor by an agonist like DOB initiates a cascade of intracellular signaling events.

References

The Pharmacodynamics of Brolamfetamine at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brolamfetamine (DOB), a substituted alpha-methylphenethylamine, is a potent psychedelic compound known for its high affinity and agonist activity at serotonin (B10506) 2 (5-HT2) receptor subtypes. Its profound effects on perception and cognition are primarily mediated through its interaction with the 5-HT2A receptor. A comprehensive understanding of its pharmacodynamic profile, including binding affinities, functional potencies, and downstream signaling cascades at various serotonin receptors, is crucial for advancing research into the therapeutic potential of serotonergic compounds and for the development of novel central nervous system (CNS) drugs. This technical guide provides an in-depth overview of the pharmacodynamics of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors, detailing its functional activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's activity at human serotonin receptors. It is important to note that while this compound is recognized as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, specific binding affinity (Ki) values for these receptors are not consistently reported in the readily available scientific literature.

| Receptor Subtype | Parameter | Value | Reference |

| 5-HT2A | EC50 | 10.2 nM | [1] |

| Emax | 71% | [1] | |

| Ki | Data not readily available | ||

| 5-HT2B | Ki | Data not readily available | |

| 5-HT2C | Ki | Data not readily available |

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Emax (maximum effect) represents the maximum response achievable by the drug. Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor.

Signaling Pathways

This compound's psychedelic effects are primarily mediated through its agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[1] Activation of this receptor initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the 5-HT2A receptor, the Gαq/11 subunit of the associated G-protein is activated. This, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), leading to the phosphorylation of various downstream protein targets and ultimately modulating neuronal excitability and synaptic plasticity.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for serotonin receptors. It measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled ketanserin).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Methodology:

-

Cell Culture:

-

Seed cells expressing the target 5-HT2 receptor in a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection (using a commercial HTRF kit):

-

Lyse the cells and add the detection reagents: IP1 labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).

-

In the absence of cellular IP1, the antibody-cryptate will bind to the IP1-d2, bringing the donor and acceptor into close proximity and generating a high HTRF (Homogeneous Time-Resolved Fluorescence) signal.

-

Cellular IP1 produced in response to this compound will compete with the IP1-d2 for binding to the antibody, leading to a decrease in the HTRF signal.

-

Incubate the plate at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Analysis:

-

Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve.

-

Calcium Imaging Assay

This functional assay directly visualizes the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the target 5-HT2 receptor on glass coverslips or in a 96-well imaging plate.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

-

Continuously perfuse the cells with a physiological salt solution.

-

Record a stable baseline fluorescence for a few minutes.

-

Switch the perfusion to a solution containing this compound at a known concentration.

-

Record the changes in fluorescence intensity over time as the cells respond to the agonist. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Quantify the change in fluorescence intensity or ratio over time for each ROI.

-

The peak of the fluorescence change represents the maximum calcium response.

-

For plate-based assays, a dose-response curve can be generated by measuring the peak response at different concentrations of this compound.

-

Conclusion

This compound is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its characteristic psychedelic effects primarily attributed to its action at the 5-HT2A subtype. Its engagement of the 5-HT2A receptor initiates the Gq/11-PLC-IP3-Ca²⁺ signaling cascade, leading to downstream modulation of neuronal activity. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other serotonergic compounds. Further research to precisely quantify the binding affinities (Ki) of this compound at all 5-HT2 receptor subtypes will be invaluable for a more complete understanding of its pharmacodynamic profile and for guiding the development of next-generation therapeutics targeting the serotonin system.

References

Initial Investigations into the Psychoactive Effects of Brolamfetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine (DOB), is a potent and long-acting psychedelic substance belonging to the phenethylamine (B48288) chemical class. First synthesized by Alexander Shulgin in 1967, it has been a valuable tool in scientific research for investigating the serotonergic system, particularly the 5-HT2A receptor, which is the primary target for its psychoactive effects.[1] This technical guide provides an in-depth overview of the initial investigations into the psychoactive properties of this compound, focusing on its pharmacodynamics, pharmacokinetics, and behavioral effects. The information is presented to be a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary mechanism of action of this compound is its agonist activity at serotonin (B10506) 5-HT2A receptors.[1] This interaction is believed to mediate its characteristic psychedelic effects. The (R)-enantiomer of this compound is the more active form.

Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT2A receptor. The binding affinity is typically measured using radioligand binding assays, where the ability of the drug to displace a known radiolabeled ligand from the receptor is quantified. The affinity is expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).

| Receptor | Radioligand | Tissue/Cell Line | Species | pKi | Ki (nM) | Reference |

| 5-HT2A | [3H]ketanserin | Rat Cortex | Rat | 8.9 - 9.2 | ~0.06 - 0.13 | [2] |

| 5-HT2A | [3H]DOB | Rat Cortex | Rat | 9.1 | ~0.08 | [3] |

| 5-HT1A | Various | Various | Various | 8.21 | ~6.17 | [4] |

| 5-HT2C | Various | Various | Various | 7.19 | ~64.57 | [4] |

| 5-HT2B | Various | Various | Various | 7.5 | ~31.62 | [4] |

Note: Ki values are approximated from pKi values and may vary depending on experimental conditions.

Functional Activity

As a 5-HT2A receptor agonist, this compound stimulates downstream signaling cascades. The functional potency and efficacy of a compound are determined using in vitro functional assays, such as measuring the accumulation of second messengers like inositol (B14025) phosphates (IPs) or the mobilization of intracellular calcium.

Quantitative data for EC50 and Emax values for this compound in functional assays were not available in the searched literature. Such data would be crucial for a complete understanding of its functional profile.

Signaling Pathway

Activation of the 5-HT2A receptor by this compound initiates a G-protein-coupled signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a slow onset of action and a remarkably long duration of effects.

| Parameter | Value | Species | Route of Administration | Reference |

| Onset of Action | 1 - 2 hours | Human | Oral | [1] |

| Time to Peak (Tmax) | 3 - 4 hours | Human | Oral | [1] |

| Duration of Action | 18 - 36 hours | Human | Oral | [1] |

| Peak Plasma Level (Cmax) | 320 ng/mL | Rat | Oral (20 mg/kg) | |

| Time to Peak Plasma Level (Tmax) | 1 hour | Rat | Oral (20 mg/kg) |

More detailed pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL) were not available in the searched literature.

Behavioral Effects in Animal Models

The psychoactive effects of this compound have been investigated in various animal models, which are crucial for understanding its mechanism of action and predicting its effects in humans.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.[5]

A specific ED50 value for this compound-induced head-twitch response was not found in the reviewed literature. However, it is known to induce this behavior, and its potency is comparable to other potent 5-HT2A agonists like DOI.

Drug Discrimination

In drug discrimination studies, animals are trained to distinguish between the subjective effects of a drug and a saline vehicle. This paradigm is used to assess the similarity of the subjective effects of novel compounds to known drugs.

A specific ED50 value for this compound in drug discrimination studies was not available in the searched literature. However, it is expected to generalize to other serotonergic hallucinogens like DOM and LSD.

Experimental Protocols

Receptor Binding Assay ([3H]ketanserin)

Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

Materials:

-

Rat cortical homogenates (as a source of 5-HT2A receptors)

-

[3H]ketanserin (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare membrane homogenates from rat cortex.

-

Incubate the membranes with a fixed concentration of [3H]ketanserin and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data to determine the IC50 (concentration of this compound that inhibits 50% of [3H]ketanserin binding), from which the Ki value can be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the functional agonist activity of this compound at the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

[3H]myo-inositol

-

This compound (test compound)

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Label the cells by overnight incubation with [3H]myo-inositol.

-

Pre-incubate the cells with LiCl.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Stop the reaction and lyse the cells.

-

Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

-

Analyze the data to generate dose-response curves and determine EC50 and Emax values.

Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

Materials:

-

Mice or rats

-

This compound

-

Vehicle (e.g., saline)

-

Observation chambers

Procedure:

-

Administer this compound or vehicle to the animals (typically via intraperitoneal or subcutaneous injection).

-

Place the animals individually in observation chambers.

-

Observe and count the number of head twitches over a specified period (e.g., 30-60 minutes).

-

Analyze the data to generate dose-response curves and determine the ED50 value (the dose that produces 50% of the maximal response).

Conclusion

Initial investigations have established this compound as a potent and selective 5-HT2A receptor agonist with a long duration of psychoactive effects. Its high affinity for the 5-HT2A receptor and its ability to induce the head-twitch response in rodents are consistent with its classification as a serotonergic psychedelic. However, a comprehensive understanding of its psychoactive profile requires further research to fill the existing gaps in the quantitative data, particularly regarding its functional activity (EC50 and Emax values) and detailed pharmacokinetic parameters in various species, including humans. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing our knowledge of this compound and its potential applications in neuroscience research and drug development.

References

- 1. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (PD008834, FXMWUTGUCAKGQL-UHFFFAOYSA-N) [probes-drugs.org]

- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

Legal and scheduling status of Brolamfetamine for scientific research.

An In-depth Examination of its Legal Status, Scheduling, and Core Scientific Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Brolamfetamine (DOB), a potent psychedelic compound, for scientific research purposes. It details the legal and scheduling status of this compound, its pharmacological properties, and established experimental protocols for its study.

Legal and Scheduling Status

This compound is a controlled substance in most jurisdictions worldwide, a status that researchers must navigate carefully. Its potent psychoactive effects have led to its classification under the most restrictive schedules, which, while limiting general access, provide specific exemptions for scientific and medical research. All research activities involving this compound must be conducted in strict compliance with national and international regulations and require appropriate licensing from relevant governmental bodies.

| Jurisdiction/Authority | Schedule/Class | Implications for Scientific Research |

| United States (DEA) | Schedule I | Research is permissible with DEA registration (Form 225), an approved research protocol, and adherence to strict security and record-keeping requirements.[1][2][3] |

| United Nations (UN) | Schedule I (Convention on Psychotropic Substances) | International treaties permit medical and scientific use under strict control.[4][5] |

| Australia | Schedule 9 (Prohibited Substance) | Use in medical or scientific research is possible with approval from Commonwealth and/or State or Territory Health Authorities.[4] |

| Canada | Schedule I | Research is permitted under license from Health Canada.[4] |

| United Kingdom | Class A | A Home Office license is required for possession and research.[4] |

| Russia | Schedule I | Criminal offense for possession of 10mg or more; scientific research is tightly controlled.[4] |

Pharmacology and Mechanism of Action

This compound, or 2,5-Dimethoxy-4-bromoamphetamine, is a psychedelic of the phenethylamine (B48288) and amphetamine classes.[4][6] It is recognized for its high potency and long duration of action.[6]

The primary mechanism of action of this compound is as a potent partial agonist of serotonin (B10506) 5-HT2 receptors, with a particularly high affinity for the 5-HT2A subtype.[4][6] The psychedelic effects are primarily mediated through its agonistic activity at the 5-HT2A receptor.[6]

Receptor Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5-HT2A | 0.69 | 8.8 |

| 5-HT2B | 2.3 | 2.9 |

| 5-HT2C | 1.1 | 1.8 |

| 5-HT1A | 1,280 | - |

| 5-HT1B | 3,120 | - |

| 5-HT1D | 1,880 | - |

| 5-HT1E | 1,130 | - |

| 5-HT5A | 2,250 | - |

| 5-HT6 | 1,210 | - |

| 5-HT7 | 409 | - |

| Dopamine D1 | >10,000 | - |

| Dopamine D2 | >10,000 | - |

| Dopamine D3 | 1,750 | - |

| Adrenergic α1A | 1,170 | - |

| Adrenergic α2A | 4,800 | - |

| Histamine H1 | 3,120 | - |

| SERT | 4,800 | - |

| NET | >10,000 | - |

| DAT | >10,000 | - |

Data compiled from publicly available databases. The exact values may vary depending on the experimental conditions.

Signaling Pathway

Activation of the 5-HT2A receptor by this compound initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethoxy-4-bromoamphetamine; LC-ESI-Q; MS; POS; 30 V - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 5. Chemical identification of 2,5-dimethoxy-4-bromoamphetamine (DOB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

Stereochemistry and the Divergent Activity of Brolamfetamine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brolamfetamine (B1667869), also known as 4-bromo-2,5-dimethoxyamphetamine (DOB), is a potent psychedelic substance belonging to the phenethylamine (B48288) class. Its pharmacological activity is primarily mediated through its interaction with serotonin (B10506) 5-HT2 receptors. A critical aspect of this compound's pharmacology lies in its stereochemistry. The molecule possesses a chiral center, resulting in two enantiomers: (R)-(-)-brolamfetamine and (S)-(+)-brolamfetamine. These enantiomers exhibit significant differences in their affinity and functional activity at serotonin receptors, with the (R)-enantiomer being markedly more potent. This technical guide provides an in-depth analysis of the stereoselective interactions of this compound enantiomers with 5-HT2 receptors, detailing their binding affinities, functional activities, and the downstream signaling pathways they modulate.

Quantitative Analysis of Enantiomeric Activity

The differential activity of this compound enantiomers is most evident in their binding affinities (Ki) and functional potencies (EC50) at serotonin 5-HT2 receptor subtypes. Due to a lack of extensive publicly available data for the individual enantiomers of this compound, data for the structurally similar and well-studied compound DOI (2,5-dimethoxy-4-iodoamphetamine) is presented here as a proxy to illustrate the principles of stereoselectivity in this class of compounds. The (R)-enantiomer of DOI is recognized as the more active stereoisomer, a characteristic shared with this compound.

Table 1: Receptor Binding Affinities (Ki) of DOI Enantiomers

| Enantiomer | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) |

| (R)-(-)-DOI | 0.7 | 2.4 | 20 |

| (S)-(+)-DOI | Lower affinity than (R)-enantiomer | - | - |

Table 2: Functional Activity (EC50) of DOI Enantiomers at the 5-HT2A Receptor

| Enantiomer | Assay | EC50 (nM) | Efficacy |

| (R)-(-)-DOI | Phosphoinositide Hydrolysis | Potent Agonist | - |

| (S)-(+)-DOI | Phosphoinositide Hydrolysis | Negligible Efficacy/Antagonist | - |

Note: While qualitative descriptions are available, specific EC50 values for the individual enantiomers in functional assays are not consistently reported in the reviewed literature.

Signaling Pathways and Functional Consequences

The psychedelic effects of this compound and related compounds are primarily mediated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The differential activation of downstream signaling pathways by the (R) and (S) enantiomers underlies their distinct pharmacological profiles.

Gq/11-PLC Signaling Pathway

The canonical signaling pathway activated by 5-HT2A receptor agonists involves the coupling to Gq/11 proteins. This initiates a cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is strongly implicated in the psychoactive effects of hallucinogens.[1][2][3] The more potent (R)-enantiomer of compounds like DOI is a robust activator of this pathway, leading to significant phosphoinositide hydrolysis and calcium mobilization. Conversely, the (S)-enantiomer exhibits weak or no agonistic activity in this pathway and may even act as an antagonist.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, 5-HT2A receptor activation can also initiate β-arrestin-mediated signaling pathways. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, but also trigger distinct downstream signaling cascades. The role of β-arrestin in the effects of hallucinogens is complex and appears to be agonist-dependent. Some studies suggest that β-arrestin-2 is involved in the behavioral effects of some 5-HT2A agonists, while others indicate that the psychedelic effects are primarily Gq-dependent.[4][5] Further research is needed to fully elucidate the specific contributions of the Gq and β-arrestin pathways to the distinct effects of the this compound enantiomers.

Experimental Protocols

Asymmetric Synthesis of this compound Enantiomers

The synthesis of individual enantiomers of this compound can be achieved through various asymmetric synthesis strategies. One common approach involves the use of a chiral auxiliary or a chiral catalyst to introduce the desired stereochemistry.

General Workflow for Asymmetric Synthesis:

A detailed protocol would involve the reaction of 2,5-dimethoxy-4-bromophenylacetone with a chiral amine to form a chiral imine, followed by reduction to yield the chiral amine. Subsequent purification by chromatography would separate the diastereomeric intermediates, which can then be deprotected to yield the individual enantiomers of this compound.

Chiral Separation of this compound Enantiomers

Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated using chiral chromatography.

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., ~295 nm) is commonly used.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the 5-HT2 receptors.

Protocol Outline:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the respective receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Competitors: Increasing concentrations of unlabeled (R)-brolamfetamine and (S)-brolamfetamine.

-

Incubation: The receptor membranes, radioligand, and competitor are incubated together to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of the this compound enantiomers to activate the Gq/11-PLC signaling pathway.

Protocol Outline:

-

Cell Line: A cell line expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are treated with increasing concentrations of (R)-brolamfetamine or (S)-brolamfetamine.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation: The different inositol phosphates (IP1, IP2, IP3) are separated by anion-exchange chromatography.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The data are plotted as concentration-response curves to determine the EC50 and Emax values for each enantiomer.[6][7][8][9][10]

Calcium Mobilization Assay

This is another functional assay to assess Gq/11 pathway activation by measuring changes in intracellular calcium levels.

Protocol Outline:

-

Cell Line: A cell line expressing the 5-HT2A receptor.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Stimulation: A baseline fluorescence is established, and then cells are stimulated with increasing concentrations of (R)-brolamfetamine or (S)-brolamfetamine.

-

Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader or a microscope.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate concentration-response curves and determine EC50 values.[11][12][13][14][15]

Conclusion

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The (R)-enantiomer is a potent agonist at 5-HT2A receptors, driving the Gq/11-PLC signaling cascade that is associated with its psychedelic effects. In contrast, the (S)-enantiomer exhibits significantly lower affinity and functional activity. This stereoselectivity highlights the precise three-dimensional structural requirements for ligand binding and receptor activation. A thorough understanding of these stereochemical differences is essential for the rational design of novel therapeutic agents targeting the serotonergic system and for a comprehensive understanding of the pharmacology of psychedelic compounds. Further research focusing on obtaining specific quantitative data for the this compound enantiomers will be invaluable in this endeavor.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fungifun.org [fungifun.org]

- 8. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bu.edu [bu.edu]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

Brolamfetamine's classification as a phenethylamine and DOx compound.

An In-depth Technical Guide to the Classification and Pharmacology of Brolamfetamine (DOB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as DOB (2,5-Dimethoxy-4-bromoamphetamine), is a potent and long-acting psychedelic substance. Its classification is rooted in its distinct chemical structure, which defines it as both a phenethylamine (B48288) and a member of the specific DOx family of compounds. This technical guide provides a detailed examination of this compound's structural classification, its pharmacological activity at serotonergic receptors, and the experimental methodologies used for its characterization. Quantitative data on receptor affinity and functional potency are presented, alongside visualizations of its signaling pathways and common experimental workflows, to offer a comprehensive resource for the scientific community.

Chemical Classification

This compound's identity is fundamentally derived from its molecular architecture. It belongs to the broad class of phenethylamines, which are characterized by a core phenethylamine skeleton. Further substitution on this skeleton places it within the more specific amphetamine subclass and subsequently into the DOx family of potent psychedelic agents.

-

Phenethylamine Core: The foundational structure is phenethylamine, consisting of a phenyl ring attached to an amino group via a two-carbon chain. This core structure is shared by a vast number of neuroactive compounds, including neurotransmitters and various classes of drugs[1].

-

Amphetamine Subclass: this compound is technically a substituted amphetamine. The defining feature of an amphetamine is the presence of a methyl group at the alpha carbon (the carbon atom adjacent to the amino group) of the phenethylamine backbone[1]. This modification generally increases the compound's metabolic stability and potency.

-

DOx Family: The "DOx" designation refers to a series of psychedelic amphetamines characterized by the presence of two methoxy (B1213986) (-OCH₃) groups at the 2 and 5 positions of the phenyl ring, and a variable substituent at the 4 position[2]. In the case of this compound (DOB), the "B" signifies a bromine atom at this 4-position[3][4]. Other members of this family include DOM (methyl substituent) and DOI (iodine substituent)[2][5].

Pharmacodynamics and Quantitative Data

This compound's psychedelic effects are primarily mediated by its activity as a potent agonist at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype[1][3]. Its high affinity and efficacy at this receptor are central to its pharmacological profile.

Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand (in this case, this compound) for a specific receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT₁ₐ | 2,550–7,904 | [3] |

| 5-HT₁ₑ | 556–1,427 | [3] |

| 5-HT₂ₐ | 63 (for DOB) | [6] |

| 5-HT₂ₐ | 8 - 1700 (for related phenethylamines) | [7] |

| 5-HT₂C | 15 - 900 (for related phenethylamines) | [7] |

Note: Data for this compound itself is limited in publicly accessible literature; values for closely related compounds are provided for context where direct data is unavailable.

Functional Activity: Potency and Efficacy

Functional assays measure the biological response elicited by a ligand binding to its receptor. Potency is the concentration of a drug required to produce 50% of its maximal effect (EC₅₀), while efficacy (Eₘₐₓ) is the maximum possible effect the drug can produce[8]. This compound is a potent partial agonist at 5-HT₂ₐ receptors.

| Receptor Subtype | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) | Reference |

| 5-HT₂ₐ | 2 - 990 (for related 3C-O amphetamines) | Full (89-95%) and Partial Agonists | [7] |

| 5-HT₂ₐ | Bromo-Dragonfly: 0.05 | Not Specified | [9] |

| 5-HT₂B | Submicromolar | Partial to Full (20-101%) | [7] |

Note: this compound (DOB) has been shown to have a higher efficacy in triggering downstream effects mediated by 5-HT₂ receptors compared to its analogue DOI[3].

Experimental Protocols

The characterization of this compound's pharmacology relies on established in vitro methodologies. The following represents a generalized protocol for determining receptor binding affinity and functional potency.

General Workflow for In Vitro Characterization

The process begins with cultured cells engineered to express the target receptor. These cells are then used in binding and functional assays to quantify the drug's interaction and effect.

Radioligand Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT₂ₐ).

-

Materials:

-

Cell membranes from a cell line (e.g., HEK293) stably or transiently expressing the human 5-HT₂ₐ receptor.

-

A specific radioligand (e.g., [³H]ketanserin).

-

This compound hydrochloride solutions of varying concentrations.

-

Assay buffer and filtration apparatus.

-

-

Procedure: a. Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). b. The mixture is incubated to allow binding to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. d. The radioactivity trapped on the filters is quantified using liquid scintillation counting. e. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Accumulation Functional Assay

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at a Gq-coupled receptor like 5-HT₂ₐ.

-

Materials:

-

Intact cells expressing the 5-HT₂ₐ receptor.

-

[³H]myo-inositol for metabolic labeling.

-

This compound solutions of varying concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Ion-exchange chromatography columns.

-

-

Procedure: a. Cells are pre-labeled by incubating them overnight with [³H]myo-inositol. b. On the day of the experiment, cells are washed and pre-incubated with a buffer containing LiCl. c. Cells are then stimulated with varying concentrations of this compound for a defined period. d. The reaction is terminated, and the cells are lysed. e. The total accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. f. The amount of [³H]IPs is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting IP accumulation against the logarithm of this compound concentration. The EC₅₀ and Eₘₐₓ values are determined from this curve using non-linear regression.

Primary Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Agonist binding, including by this compound, initiates a cascade of intracellular events that ultimately leads to neuronal excitation.

-

Receptor Activation: this compound binds to and activates the 5-HT₂ₐ receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-